molecular formula C22H19N5OS B2834404 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-benzylacetamide CAS No. 898410-09-8

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-benzylacetamide

Cat. No.: B2834404
CAS No.: 898410-09-8
M. Wt: 401.49
InChI Key: JMONJUGADCEABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-benzylacetamide is a complex organic compound that features a combination of imidazole, pyridazine, and thioether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-benzylacetamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and pyridazine intermediates, followed by their coupling through a thioether linkage. Common reagents used in these reactions include various halogenated compounds, thiols, and amines. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-benzylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the aromatic rings could lead to partially or fully reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-benzylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole and pyridazine rings may play a role in binding to these targets, while the thioether linkage could influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is the combination of imidazole, pyridazine, and thioether functionalities within a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Biological Activity

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-benzylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-benzylacetamide. Its molecular formula is C23H21N5OSC_{23}H_{21}N_{5}OS, with a molecular weight of 445.5 g/mol. The compound features a complex structure that includes imidazole and pyridazine moieties, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazole and pyridazine rings can bind to specific enzymes, modulating their activity. This interaction may lead to the inhibition of pathways involved in disease processes such as cancer.
  • Receptor Modulation : The compound may also act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activity and Therapeutic Applications

Research has indicated that this compound exhibits various biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as SW480 and HCT116, with IC50 values indicating potent activity (e.g., 0.12 μM for HCT116) .
    • The mechanism involves the inhibition of Wnt-dependent transcription pathways, which are crucial for cancer cell growth and survival.
  • Metabolic Stability :
    • In vitro studies suggest that the compound has favorable metabolic stability when incubated with human and mouse liver microsomes, making it a promising candidate for further development in cancer therapeutics .
  • Potential as a Probe :
    • The compound can serve as a probe to study biological processes involving imidazole and pyridazine derivatives, aiding in the understanding of their roles in various cellular functions .

Case Studies

Several studies have documented the effects of related compounds that share structural similarities with this compound:

StudyCompoundCell LineIC50 (μM)Mechanism
Compound 25SW4802Wnt inhibition
Compound 25HCT1160.12Wnt inhibition

These findings highlight the compound's potential utility in targeting specific cancer pathways.

Properties

IUPAC Name

N-benzyl-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5OS/c28-21(24-14-17-4-2-1-3-5-17)15-29-22-11-10-20(25-26-22)18-6-8-19(9-7-18)27-13-12-23-16-27/h1-13,16H,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMONJUGADCEABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.